2-Ethoxy-1-naphthoic acid

Description

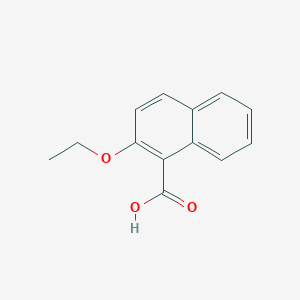

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFBSSDLYGWAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062277 | |

| Record name | 2-Ethoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-00-2 | |

| Record name | 2-Ethoxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethoxy 1 Naphthoic Acid and Its Precursors

Multi-step Synthetic Routes to 2-Ethoxy-1-naphthoic acid

The production of this compound is a multi-step process that requires careful control of reaction parameters to ensure high purity and yield. The two principal synthetic strategies are detailed below.

Synthesis via 2-Hydroxy-1-naphthaldehyde as Starting Material

A widely utilized method for synthesizing this compound begins with 2-Hydroxy-1-naphthaldehyde. google.com This route involves a two-step process: the ethoxylation of the hydroxyl group followed by the oxidation of the aldehyde group.

The first step in this synthetic pathway is the conversion of 2-Hydroxy-1-naphthaldehyde to 2-Ethoxy-1-naphthaldehyde (B42516). This is achieved by dissolving 2-Hydroxy-1-naphthaldehyde in absolute ethanol (B145695) and refluxing the solution in the presence of a catalyst. google.com A common and effective catalyst for this reaction is sodium bisulfate monohydrate. The reaction mixture is typically refluxed for 4 to 6 hours. After the reaction, a portion of the ethanol is recovered through distillation. The remaining mixture is then poured into cold purified water (0–5 °C), which causes the product, 2-Ethoxy-1-naphthaldehyde, to precipitate out. This method is known for its high yields, typically around 94-96%.

The intermediate, 2-Ethoxy-1-naphthaldehyde, is then oxidized to the final product, this compound. The aldehyde is dissolved in acetone (B3395972) and heated. google.com The oxidation is carried out under alkaline conditions using an oxidizing agent such as hydrogen peroxide. google.com A solution of sodium hydroxide (B78521) or potassium hydroxide is used to maintain the alkaline environment. The reaction is typically maintained at a temperature of 38–40 °C for 2 to 4 hours. After the reaction is complete, the acetone is recovered, and the remaining solution is acidified to a pH of 2-4, causing the this compound to precipitate as a white crystalline solid. google.com This oxidation step is also highly efficient, with yields of approximately 93%. An alternative oxidizing agent that can be used is potassium permanganate (B83412) in alkaline acetone. echemi.com Following the oxidation, the acetone is distilled off, and the mixture is acidified to a pH of 4 to obtain the crude product, which is then refined with ethanol. echemi.com

Table 1: Reaction Conditions for Synthesis via 2-Hydroxy-1-naphthaldehyde

| Step | Reagents | Catalyst | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|---|

| Ethoxylation | 2-Hydroxy-1-naphthaldehyde, Ethanol | Sodium Bisulfate Monohydrate | Ethanol | Reflux | 4-6 h | 94-96% |

| Oxidation | 2-Ethoxy-1-naphthaldehyde, Hydrogen Peroxide | NaOH or KOH | Acetone | 38-40 °C | 2-4 h | ~93% |

The choice of catalyst is crucial for the efficient conversion of 2-Hydroxy-1-naphthaldehyde. In the ethoxylation step, sodium bisulfate monohydrate serves as a mild acidic catalyst that facilitates the reaction while minimizing side reactions. google.com For the synthesis of the starting material, 2-Hydroxy-1-naphthaldehyde, from 2-naphthol, various catalytic methods can be employed. The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, is one such method. nbinno.com Heterogeneous catalysis, for instance using Ti-Beta zeolite for the oxidation of 1-methylnaphthalene, presents another avenue for producing 2-Hydroxy-1-naphthaldehyde. uctm.edu The use of phase-transfer catalysts like polyethylene (B3416737) glycol 400 or tetrabutylammonium (B224687) chloride has also been shown to be effective in the synthesis of 2-Hydroxy-1-naphthaldehyde from β-naphthol. researchgate.netlookchem.com

Oxidation of 2-Ethoxy-1-naphthaldehyde to this compound

Synthesis via 2-Ethoxynaphthalene as Starting Material

An alternative synthetic route to this compound starts from 2-Ethoxynaphthalene. google.com This pathway involves the bromination of the naphthalene (B1677914) ring, followed by a Grignard reaction and subsequent carboxylation. google.com This method is noted for its high reaction yield (over 80%) and excellent product quality, often not requiring recrystallization. google.com

The initial step in this route is the bromination of 2-Ethoxynaphthalene to produce 1-Bromo-2-ethoxynaphthalene. google.com This reaction is carried out by dissolving 2-Ethoxynaphthalene in a solvent like acetone. google.com A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, is used in the presence of a catalytic amount of hydrochloric acid. google.com The reaction is typically rapid, taking place over 5 to 15 minutes. google.com An environmentally friendly approach to this bromination involves the in-situ generation of the active halogen using hydrogen peroxide and alkali metal halides in an aqueous micellar medium with a cationic surfactant like cetyltrimethylammonium bromide (CTAB). scirp.org

Table 2: Reagents and Conditions for the Bromination of 2-Ethoxynaphthalene

| Brominating Agent | Catalyst | Solvent | Reaction Time |

|---|---|---|---|

| 1,3-dibromo-5,5-dimethylhydantoin | Hydrochloric Acid | Acetone | 5-15 min google.com |

| Hydrogen Peroxide/Alkali Metal Halide | Cetyltrimethylammonium bromide (CTAB) | Water (Micellar) | Not specified scirp.org |

Following the bromination, the resulting 1-Bromo-2-ethoxynaphthalene is converted into a Grignard reagent by reacting it with magnesium powder in an anhydrous organic solvent such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran, often under a nitrogen atmosphere. google.com An initiator like iodine or 1,2-dibromoethane (B42909) may be added. google.com This Grignard reagent is then carboxylated by introducing dry carbon dioxide gas. google.comlibretexts.orglibretexts.org The final step is the hydrolysis of the resulting magnesium salt in an acidic aqueous solution to yield this compound. google.com

Grignard Reagent Formation and Carbonylation

Synthesis via 1-Naphthoic Acid Derivatives

An alternative route to this compound begins with a hydroxylated derivative of 1-naphthoic acid. This pathway leverages a classic ether synthesis reaction.

This method employs 2-hydroxy-1-naphthoic acid as the starting material. The synthesis is achieved through a Williamson ether synthesis, where the hydroxyl group is converted to an ethoxy group. The reaction involves treating 2-hydroxy-1-naphthoic acid with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. google.com The base, such as potassium carbonate, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the ethyl halide in a nucleophilic substitution reaction to form the ether linkage. While effective, this route can be hampered by the high cost of reagents like iodoethane. google.com

In syntheses that may result in the formation of an ester, such as ethyl 2-ethoxy-1-naphthoate, a subsequent hydrolysis step is necessary to yield the desired carboxylic acid. This can also be a distinct method starting from a purified ester of this compound. The hydrolysis is typically carried out under alkaline conditions, for instance, by heating the ester with an aqueous solution of a strong base like sodium hydroxide. canterbury.ac.nz This process, known as saponification, cleaves the ester bond, yielding the sodium salt of the carboxylic acid and ethanol. The reaction mixture is then acidified to protonate the carboxylate salt, precipitating the free this compound. The kinetics of alkaline hydrolysis for related naphthoic acid esters have been studied, confirming the viability of this reaction. canterbury.ac.nz

Reaction with Ethyl Iodide or Ethyl Bromide in the Presence of a Base

Comparative Analysis of Synthetic Pathways

The choice between the Grignard pathway and the synthesis from 1-naphthoic acid derivatives depends on several factors, including reaction efficiency, cost, and environmental impact.

Efficiency and Yield Considerations

A related synthesis involving the oxidation of 2-ethoxy-1-naphthaldehyde to this compound reports a high yield of approximately 93% for the oxidation step itself. However, this represents only one part of a multi-step process that begins with 2-hydroxy-1-naphthaldehyde. google.com

| Ethylation of Hydroxy Acid | 2-Hydroxy-1-naphthoic acid | Not specified | Criticized for high reagent cost and potential side reactions. google.com |

Environmental Impact and Green Chemistry Principles in Synthesis

The synthesis of this compound has evolved to incorporate green chemistry principles, aiming to minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency. iarjset.comirjmets.comqut.edu.au Traditional synthetic routes often involved harsh reagents and produced significant waste streams, whereas modern methods prioritize sustainability. google.com

A patented, environmentally friendly method for synthesizing this compound starts from 2-hydroxy-1-naphthaldehyde. google.com This process is distinguished by its adherence to several key green chemistry principles:

Use of Safer Catalysts and Reagents : A significant improvement is the replacement of corrosive and hazardous catalysts like concentrated sulfuric acid with sodium bisulfate monohydrate (NaHSO₄·H₂O). google.com Sodium bisulfate is stable, requires smaller quantities, and reduces the discharge of acidic wastewater. google.com

Greener Oxidation Methods : The oxidation of the intermediate, 2-ethoxy-1-naphthaldehyde, is achieved using hydrogen peroxide (H₂O₂), a green oxidant, which replaces traditional heavy-metal oxidants like potassium permanganate (KMnO₄). google.com This change is crucial as it eliminates the production of manganese dioxide (MnO₂) sludge, a problematic and environmentally harmful byproduct. google.com The primary byproducts of H₂O₂ oxidation are water and recyclable acetone, significantly lowering the environmental footprint.

Waste Prevention and Atom Economy : The process is designed to have few byproducts, maximizing the incorporation of starting materials into the final product. qut.edu.augoogle.com Furthermore, solvents such as ethanol and acetone used in the reaction steps are recovered and recycled, which saves costs and reduces volatile organic compound (VOC) emissions. google.com

Use of Renewable or Readily Available Feedstocks : The starting material, 2-hydroxy-1-naphthaldehyde, is a common intermediate in the dye industry, making it readily available and simplifying the supply chain. google.com

The following table compares the traditional and the greener, patented synthesis methods, highlighting the environmental advantages of the latter.

| Parameter | Traditional Method | Patented Green Method | Environmental/Process Advantage |

| Starting Material | 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | Uses a commercially available dye intermediate, simplifying sourcing. google.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Bisulfate Monohydrate (NaHSO₄·H₂O) | Avoids strong acid corrosion and minimizes acidic waste. google.com |

| Oxidant | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂) | Eliminates heavy metal (MnO₂) sludge; byproduct is water. google.com |

| Byproducts | MnO₂ sludge, sulfonates | Water, recycled acetone | Significantly reduces toxic and difficult-to-handle waste. google.com |

| Overall Yield (%) | 70–75% | 85–90% | Higher efficiency reduces waste per unit of product. |

This table provides a comparative analysis of traditional versus modern, greener synthesis methods for this compound and its precursors.

Purification and Characterization Techniques for Synthetic Products

Rigorous purification and characterization are essential to ensure the identity, purity, and quality of synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and quantifying any impurities, such as unreacted starting materials.

A common method involves reverse-phase (RP) HPLC. sielc.com One established protocol uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.com This HPLC method is robust, scalable, and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Purity levels achieved through synthesis and purification are typically high. For instance, a patented green synthesis method reports product purities consistently above 95%, with some examples reaching 97.8% as measured by HPLC. google.com Commercial suppliers often provide the compound with a purity of over 99.0%.

Spectroscopic Confirmation of Structure (e.g., NMR)

Spectroscopic methods are used to confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are definitive techniques for structural elucidation. For this compound, NMR confirms the specific arrangement of the ethoxy group at the C2 position and the carboxylic acid group at the C1 position on the naphthalene ring.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the key functional groups present in the molecule. A characteristic strong absorption peak for the carbonyl (C=O) stretch of the carboxylic acid group would be expected around 1700 cm⁻¹.

Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, and oxygen in the compound. The experimental results are compared against the calculated values for the molecular formula C₁₃H₁₂O₃ to verify the compound's composition. google.com A patent reported experimental values of C 72.21%, H 5.53%, and O 22.17%, which are in close agreement with the calculated values of C 72.22%, H 5.56%, and O 22.22%. google.com

Melting Point Analysis

Melting point analysis is a fundamental technique used to assess the purity and confirm the identity of a crystalline solid. A sharp melting point range close to the literature value indicates a high degree of purity. The reported melting point for this compound varies slightly between sources but is consistently within a narrow range.

The following table summarizes the analytical data used for the characterization of this compound.

| Parameter | Technique | Typical Result/Value | Purpose |

| Purity | HPLC | >95% to >99% google.com | Quantifies purity and detects impurities. |

| Structure | ¹H & ¹³C NMR | Confirms ethoxy and carboxylic acid substitution patterns. | Confirms chemical structure. |

| Identity/Purity | Melting Point | 141–146 °C google.comthermofisher.com | Verifies identity and assesses purity. |

| Composition | Elemental Analysis | C: ~72.2%, H: ~5.6%, O: ~22.2% google.com | Confirms molecular formula. google.com |

This interactive table presents key analytical techniques and expected results for the characterization of this compound.

Chemical Reactivity and Derivatization of 2 Ethoxy 1 Naphthoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is typically the most reactive site for derivatization, readily undergoing reactions such as esterification, amidation, and conversion to a highly reactive acyl chloride.

Similar to other carboxylic acids, 2-ethoxy-1-naphthoic acid can be converted into its corresponding esters. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. smolecule.com The reactivity in these transformations can be influenced by steric factors; for instance, studies on related 2-substituted 1-naphthoic acid anhydrides show that the size of the substituent can affect the selectivity of acylation reactions with primary versus secondary alcohols. sielc.com The ethoxy group itself is a key structural feature that can participate in and influence the outcomes of such reactions.

The formation of amides from this compound is a key reaction, often employed in the synthesis of more complex molecules. This transformation can be achieved by reacting the carboxylic acid with an amine using a coupling agent. For example, this compound can be coupled with ethylenediamine (B42938) using carbodiimide (B86325) crosslinkers to form amide products. Retrosynthetic analyses of complex naphthamides suggest that a common strategy involves the amide bond formation between this compound and a suitable amine precursor, often mediated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt). innospk.com

Alternatively, amidation can proceed via the more reactive acyl chloride derivative. A prominent example is in the synthesis of the semisynthetic antibiotic Nafcillin, where 2-ethoxy-1-naphthoyl chloride is reacted with 6-aminopenicillanic acid (6-APA) in the presence of a base like triethylamine (B128534) to form the final amide linkage.

The conversion of the carboxylic acid to its acyl chloride, 1-chloroformyl-2-ethoxynaphthalene, is a crucial step for activating the molecule for subsequent nucleophilic substitution reactions. Acyl chlorides are significantly more reactive than their parent carboxylic acids. iitk.ac.in

The most common and effective method for synthesizing 1-chloroformyl-2-ethoxynaphthalene is the reaction of this compound with thionyl chloride (SOCl₂). This reaction is advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. iitk.ac.in The reaction is typically carried out under reflux conditions in an inert organic solvent. The resulting 1-chloroformyl-2-ethoxynaphthalene is a moisture-sensitive intermediate that is often used immediately in the next synthetic step due to its susceptibility to hydrolysis back to the carboxylic acid.

Several methods have been developed to optimize the synthesis of 1-chloroformyl-2-ethoxynaphthalene, focusing on improving yield, purity, and environmental friendliness. google.com Key variables include the choice of solvent, reaction temperature, time, and the use of catalysts or specific work-up procedures.

One approach involves reacting this compound with thionyl chloride in a solvent like dichloromethane (B109758) or dichloroethane at reflux temperatures between 60°C and 70°C for 2 to 3 hours. After the reaction, the product is crystallized by adding an anti-solvent such as n-hexane or petroleum ether and cooling the mixture, leading to high yields (90-91%) and purity (99.1%).

| Parameter | Method 1 | Method 2 |

| Solvent | Dichloromethane or Dichloroethane | Methylene dichloride, Ethylene dichloride google.com |

| Reagents | This compound, Thionyl chloride | This compound, Thionyl chloride, Organic base catalyst (e.g., pyridine) google.com |

| Temperature | 60-70°C (Reflux) | 60-80°C (Reflux) google.com |

| Time | 2-3 hours | 1.5-3 hours google.com |

| Work-up | Cooling and precipitation with anti-solvent (n-hexane, petroleum ether) | Direct use in next step google.com |

| Yield | >90% | Not specified, but noted as improved google.com |

| Purity | >99% | Not specified, but noted as improved google.com |

Formation of Acyl Chlorides (e.g., 1-chloroformyl-2-ethoxynaphthalene)

Reaction with Thionyl Chloride

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene core of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the existing substituents: the electron-donating ethoxy group (-OCH₂CH₃) and the electron-withdrawing carboxylic acid group (-COOH).

The ethoxy group is an activating, ortho-, para- director, meaning it tends to direct incoming electrophiles to the positions ortho and para relative to itself. The carboxylic acid group is a deactivating, meta- director. The interplay between these two groups determines the regioselectivity of reactions on the ring.

While specific studies on the electrophilic substitution of this compound are not widely detailed, reactions on analogous compounds provide insight. For instance, the related 2-methoxy-1-naphthoic acid is known to undergo electrophilic substitution reactions such as nitration and sulfonation. smolecule.com Similarly, the bromination of 2-ethoxynaphthalene, a precursor to the title compound, occurs at the 1-position to yield 1-bromo-2-ethoxynaphthalene, highlighting the strong directing effect of the ethoxy group. Friedel-Crafts acylation of 2-alkoxynaphthalenes typically results in substitution at the 6-position. google.com For this compound, electrophilic attack would be expected to occur on the ring bearing the activating ethoxy group, with the precise position influenced by the deactivating effect of the carboxyl group and steric hindrance.

Electrophilic Aromatic Substitution (Consideration of Substituent Directing Effects)

Electrophilic aromatic substitution (EAS) on the this compound molecule is complex due to the competing directing effects of the ethoxy and carboxylic acid groups attached to the same aromatic ring. chemguideforcie.co.ukmsu.edu

Ethoxy Group (-OCH₂CH₃): As an alkoxy group, the ethoxy substituent is a powerful activating group. libretexts.org It donates electron density to the naphthalene ring via resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgorganicchemistrytutor.com It is an ortho, para-director. chemguideforcie.co.ukorganicchemistrytutor.com In this molecule, the position ortho to the C-2 ethoxy group is C-3 (C-1 is occupied), and the para position is C-6.

Carboxylic Acid Group (-COOH): This group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. libretexts.orglibretexts.org This makes the ring less reactive towards electrophiles. chemguideforcie.co.uk The carboxylic acid group acts as a meta-director. chemguideforcie.co.uklibretexts.org The positions meta to the C-1 carboxyl group are C-3 and C-8.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Positions |

|---|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | C-2 | Electron-donating (Resonance) | Activating | Ortho (C-3), Para (C-6) |

| Carboxylic Acid (-COOH) | C-1 | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta (C-3, C-8) |

Nucleophilic Aromatic Substitution

Typically, nucleophilic aromatic substitution (SNAr) requires an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. libretexts.org While this compound does not fit this classical profile, research has uncovered a novel SNAr pathway for naphthoic acids. researchgate.net

Studies have demonstrated that the substitution of an ortho-methoxy or ortho-fluoro group on unprotected 1- and 2-naphthoic acids can be achieved using organolithium or Grignard reagents. researchgate.net This reaction is facilitated by the carboxylate group, which is believed to pre-coordinate with the organometallic reagent, directing the nucleophilic attack to the adjacent position. This suggests that the ethoxy group at C-2 in this compound could function as a leaving group in a carboxylate-driven SNAr reaction, allowing for its replacement by various alkyl, vinyl, or aryl nucleophiles. researchgate.net

Reactions Involving the Ethoxy Group

The ethoxy group, being an ether, can undergo specific chemical transformations.

Ether Cleavage: Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond. This reaction would convert the 2-ethoxy group into a hydroxyl group, yielding 2-hydroxy-1-naphthoic acid. nih.gov

Leaving Group in Substitution: As mentioned in the previous section, the ethoxy group can be displaced in nucleophilic aromatic substitution reactions directed by the adjacent carboxylate. researchgate.net

Oxidation: While the naphthalene ring is susceptible to oxidation, under specific conditions, the ethoxy group can be targeted. For instance, oxidation of the related compound 3-ethoxy-2-naphthoic acid can affect the ethoxy group.

Formation of Analogues and Homologs of this compound

The structural framework of this compound serves as a template for the synthesis of a wide array of analogues and homologs, which are valuable in fields like medicinal chemistry and materials science. smolecule.comclemson.edu Modifications can be made to the alkoxy chain or the naphthalene core.

Modification of the Alkoxy Chain

Varying the length and nature of the alkoxy chain is a common strategy to fine-tune the molecule's properties. This involves replacing the ethoxy group with other alkoxy groups, such as methoxy (B1213986) (-OCH₃) or propoxy (-OCH₂CH₂CH₃). vulcanchem.com

The general synthesis for these analogues often begins with 2-hydroxy-1-naphthoic acid, which is then alkylated using an appropriate alkyl halide (e.g., methyl iodide for the methoxy analogue, propyl bromide for the propoxy analogue) under basic conditions. publish.csiro.au Alternatively, one can start with the corresponding 2-alkoxynaphthalene and introduce the carboxylic acid group via methods like carboxylation with a Grignard reagent. scientificlabs.iechemdad.com

Comparing these homologs reveals how chain length affects properties. For example, increasing the alkyl chain length from methoxy to ethoxy, and further to propoxy, generally increases the compound's lipophilicity.

Table 2: Comparison of 2-Alkoxy-1-naphthoic Acid Homologs

| Compound Name | Alkoxy Group | Molecular Formula | Molecular Weight (g/mol) | Key Feature Difference |

|---|---|---|---|---|

| 2-Methoxy-1-naphthoic acid | -OCH₃ | C₁₂H₁₀O₃ | 202.21 | Less hydrophobic than ethoxy analog. |

| This compound | -OCH₂CH₃ | C₁₃H₁₂O₃ | 216.23 | Baseline compound. |

| 2-Propoxy-1-naphthoic acid | -OCH₂CH₂CH₃ | C₁₄H₁₄O₃ | 230.26 | More hydrophobic; longer alkyl chain enhances hydrophobic interactions. |

Substitution on the Naphthalene Core

Introducing additional functional groups onto the naphthalene ring system yields another class of derivatives. This is typically achieved through the electrophilic aromatic substitution reactions discussed previously (Section 3.2.1). Reactions such as nitration, sulfonation, or halogenation can be employed to create substituted analogues. smolecule.com For example, the synthesis of various substituted fluoromethylnaphthalenes often involves the preparation of intermediate naphthoic acids. cdnsciencepub.com

A common synthetic strategy involves the preparation of 2-ethoxy-1-naphthaldehyde (B42516), which can then be oxidized to form this compound. echemi.comgoogle.com This aldehyde intermediate is also a versatile precursor for creating other derivatives. The acid can then be converted to an acid chloride, 2-ethoxy-1-naphthoyl chloride, which is a highly reactive intermediate used for synthesizing amides and esters by reacting with various nucleophiles.

Computational and Theoretical Investigations of 2 Ethoxy 1 Naphthoic Acid

Quantum Chemical Studies

Quantum chemical studies delve into the electronic structure and geometry of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate properties that are key to a molecule's reactivity and interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For aromatic systems like 2-Ethoxy-1-naphthoic acid, DFT calculations can determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps. While specific DFT studies focused solely on this compound are not extensively detailed in the public literature, the methodology is widely applied to similar naphthoic acid derivatives. For instance, DFT calculations on related structures are used to identify sites susceptible to nucleophilic or electrophilic attack by analyzing the distribution of electron density. Such calculations for this compound would provide insight into its chemical reactivity, with the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group significantly influencing the electronic landscape of the naphthalene (B1677914) core.

Semi-empirical methods are a class of quantum chemical calculations that use parameters derived from experimental data to simplify the complex calculations of Hartree-Fock theory. uni-muenchen.de Methods such as Austin Model 1 (AM1) and Parametric Model 3 (PM3) are computationally less expensive than DFT, making them well-suited for preliminary conformational analysis of flexible molecules like this compound. uni-muenchen.de These methods can efficiently explore the potential energy surface to identify low-energy conformers. The orientation of the ethoxy and carboxylic acid groups relative to the naphthalene ring is crucial for its interaction with biological targets. Conformational analysis using semi-empirical methods can predict the most stable spatial arrangement of these functional groups, which is a critical first step for subsequent molecular docking and SAR studies. uni-muenchen.de

Density Functional Theory (DFT) Calculations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and involves two main stages: pose generation and scoring. mdpi.com The scoring function estimates the binding affinity, often expressed as a Gibbs free energy of binding, to rank different potential binding poses. mdpi.com

While specific docking studies featuring this compound as the primary ligand are not prominent, derivatives of the parent 2-naphthoic acid structure are known ligands for various receptors and have been subjects of such investigations. nih.govunc.edu For example, derivatives of 2-naphthoic acid have been identified as potent antagonists for the P2Y₁₄ receptor. nih.govunc.edu Computational studies on these systems use homology models of the receptor to dock ligands and predict their binding modes, which in turn helps in the rational design of new, more potent molecules. nih.govunc.edu These examples demonstrate the utility of docking for the naphthoic acid scaffold, a strategy directly applicable to predicting the potential biological targets and binding affinity of this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches are invaluable for building these relationships by quantifying molecular properties (descriptors) and correlating them with experimental data.

The nature and position of substituents on the naphthalene ring significantly impact the physicochemical and biological properties of naphthoic acid derivatives. The ethoxy group at the C2 position in this compound is an electron-donating group, while the carboxylic acid at the C1 position is an electron-withdrawing group. This particular substitution pattern governs the molecule's electronic distribution, acidity, and potential for hydrogen bonding.

A comparison with structurally similar compounds highlights the effect of the alkoxy group's chain length on protein binding. Studies on the binding affinity to bovine serum albumin (BSA) show a clear trend: increasing the length of the alkyl chain enhances hydrophobic interactions and, consequently, protein binding. This relationship is demonstrated by the measured association constants (logKBSA/w).

| Compound | Alkoxy Group | logKBSA/w | Key Observation |

|---|---|---|---|

| 2-Methoxy-1-naphthoic acid | -OCH₃ | 2.16 | Lower hydrophobicity and weaker protein binding. |

| This compound | -OCH₂CH₃ | 2.66 | Increased hydrophobic interaction compared to the methoxy (B1213986) analog. |

| 2-Propoxy-1-naphthoic acid | -OCH₂CH₂CH₃ | ~2.96–3.26 | Binding strength increases linearly with each additional CH₂ group. |

Computational methods can calculate a wide array of structural descriptors for a molecule, including steric, electronic, and lipophilic parameters. These descriptors can then be correlated with measured biological activities using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling.

For the naphthoic acid family, various biological activities have been reported. For example, 2-methoxy-1-naphthoic acid has been investigated for anti-inflammatory and antitumor properties and its ability to act as a strigolactone antagonist in plants. smolecule.com Furthermore, other derivatives, such as an adduct of 2-naphthoic acid with ergosterol, have demonstrated antitumor and antidepressant activities. mdpi.com

For this compound, a QSAR study would involve calculating descriptors such as LogP (lipophilicity), molecular weight, molar refractivity, and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). These descriptors would be statistically correlated with a specific biological activity (e.g., enzyme inhibition, receptor binding) across a series of related compounds. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of compounds with enhanced biological effects.

Influence of Substituents on Electronic Properties

Thermodynamic Studies of Solution Behavior

The thermodynamic properties of this compound in solution are crucial for understanding its behavior in various chemical and biological systems. These studies provide insight into the dissolution process, molecular interactions, and the spontaneity of mixing, which are fundamental for its application and synthesis.

Solubility Measurement and Data Correlation in Various Solvents

The solubility of this compound has been experimentally determined in a range of pure solvents across different temperatures. A significant study measured its solubility in twelve pure solvents—methanol, ethanol (B145695), n-propanol, i-propanol, i-butanol, n-pentanol, methyl acetate, ethyl acetate, n-propyl acetate, i-propyl acetate, acetone (B3395972), and acetonitrile (B52724)—using the gravimetric method at temperatures from 278.15 K to 323.15 K under atmospheric pressure. researchhub.com

The findings from this research indicated a direct relationship between temperature and solubility; as the temperature increased, so did the solubility of this compound in all tested solvents, suggesting the endothermic nature of the dissolution process. researchhub.commdpi.com At a standard temperature of 298.15 K, the compound showed the highest solubility in acetone and the lowest in acetonitrile. researchhub.com The properties of the solvents, such as polarity and dielectric constant, were found to positively correlate with the solubility of the compound. researchhub.com

To correlate the experimental solubility data, several mathematical models were employed, including the modified Apelblat equation, the NRTL model, the Margules model, the UNIQUAC model, and the λh (Buchowski) model. researchhub.com Among these, the modified Apelblat model provided the most accurate correlation with the experimental results. researchhub.com

Table 1: Experimental Solubility (mole fraction, x) of this compound in Various Solvents at Different Temperatures (K)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

|---|---|---|---|---|---|---|---|---|---|---|

| Methanol | 0.0198 | 0.0245 | 0.0301 | 0.0368 | 0.0448 | 0.0545 | 0.0659 | 0.0795 | 0.0955 | 0.1143 |

| Ethanol | 0.0237 | 0.0293 | 0.0361 | 0.0443 | 0.0542 | 0.0661 | 0.0804 | 0.0975 | 0.1177 | 0.1415 |

| n-Propanol | 0.0261 | 0.0324 | 0.0400 | 0.0492 | 0.0603 | 0.0737 | 0.0898 | 0.1090 | 0.1317 | 0.1588 |

| i-Propanol | 0.0285 | 0.0354 | 0.0438 | 0.0539 | 0.0661 | 0.0810 | 0.0990 | 0.1207 | 0.1462 | 0.1764 |

| i-Butanol | 0.0312 | 0.0388 | 0.0480 | 0.0592 | 0.0728 | 0.0893 | 0.1095 | 0.1339 | 0.1631 | 0.1979 |

| n-Pentanol | 0.0335 | 0.0416 | 0.0515 | 0.0636 | 0.0782 | 0.0961 | 0.1177 | 0.1440 | 0.1757 | 0.2139 |

| Methyl Acetate | 0.0682 | 0.0823 | 0.0988 | 0.1180 | 0.1402 | 0.1659 | 0.1956 | 0.2298 | 0.2690 | 0.3139 |

| Ethyl Acetate | 0.0789 | 0.0954 | 0.1146 | 0.1369 | 0.1627 | 0.1925 | 0.2269 | 0.2666 | 0.3123 | 0.3646 |

| n-Propyl Acetate | 0.0854 | 0.1031 | 0.1238 | 0.1479 | 0.1759 | 0.2084 | 0.2459 | 0.2891 | 0.3384 | 0.3946 |

| i-Propyl Acetate | 0.0912 | 0.1100 | 0.1322 | 0.1580 | 0.1878 | 0.2227 | 0.2635 | 0.3108 | 0.3648 | 0.4259 |

| Acetone | 0.1011 | 0.1215 | 0.1452 | 0.1729 | 0.2051 | 0.2423 | 0.2856 | 0.3353 | 0.3921 | 0.4573 |

| Acetonitrile | 0.0089 | 0.0112 | 0.0140 | 0.0173 | 0.0214 | 0.0262 | 0.0321 | 0.0391 | 0.0476 | 0.0580 |

Data sourced from a 2024 study on the solubility of this compound. researchhub.com

Thermodynamic Functions of Solution and Mixing

The thermodynamic properties of the dissolution process for this compound, including the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution, have been calculated using the van't Hoff equation. researchhub.com The results consistently show that the dissolution is an endothermic process, as indicated by positive values for the enthalpy of solution (ΔHsol > 0). researchhub.commdpi.com This means that heat is absorbed from the surroundings during the dissolution process.

The process is also shown to be entropy-driven, with positive values for the entropy of solution (ΔSsol > 0). researchhub.com This indicates an increase in the randomness or disorder of the system as the solid compound dissolves and mixes with the solvent molecules. libretexts.org The Gibbs free energy of solution (ΔGsol) is also positive, which is a consequence of expressing solubility in terms of mole fraction. mdpi.com The spontaneity of the mixing process itself is confirmed by the negative Gibbs free energy of mixing (ΔmixG < 0). libretexts.org

The thermodynamic functions provide a quantitative measure of the energy changes and the driving forces behind the dissolution of this compound in different solvents.

Table 2: Apparent Thermodynamic Functions for the Dissolution of this compound in Various Solvents

| Solvent | ΔHsol (kJ·mol-1) | ΔSsol (J·mol-1·K-1) | ΔGsol (kJ·mol-1) at 298.15 K |

|---|---|---|---|

| Methanol | 29.85 | 68.91 | 9.29 |

| Ethanol | 30.21 | 70.12 | 9.31 |

| n-Propanol | 30.55 | 71.28 | 9.32 |

| i-Propanol | 30.88 | 72.41 | 9.33 |

| i-Butanol | 31.20 | 73.51 | 9.34 |

| n-Pentanol | 31.51 | 74.58 | 9.35 |

| Methyl Acetate | 25.62 | 61.53 | 7.28 |

| Ethyl Acetate | 24.88 | 59.87 | 7.06 |

| n-Propyl Acetate | 24.41 | 58.80 | 6.91 |

| i-Propyl Acetate | 23.95 | 57.76 | 6.76 |

| Acetone | 23.22 | 55.99 | 6.57 |

| Acetonitrile | 32.09 | 74.75 | 9.82 |

Data calculated from solubility measurements using the van't Hoff equation. researchhub.com

Applications of 2 Ethoxy 1 Naphthoic Acid in Advanced Materials and Catalysis

Role in Materials Science

The molecular structure of 2-ethoxy-1-naphthoic acid makes it a valuable building block in materials science. The naphthalene (B1677914) ring system offers thermal stability and specific optical properties, while the carboxylic acid and ethoxy groups provide sites for chemical modification and influence intermolecular interactions.

Precursors for Polymer Synthesis

While not a common monomer for large-scale polymer production, this compound and its activated derivatives serve specialized roles in polymer chemistry, particularly as initiators. The acid can be converted into more reactive forms, such as 2-ethoxy-1-naphthoyl chloride, by reacting it with agents like thionyl chloride. This acid chloride derivative is noted for its application as a polymer initiator. The structural unit of this compound is also a key component of the antibiotic Nafcillin. bpsynergies.com In the field of sensor development, this structural motif has been incorporated into molecularly imprinted polymers designed for the electrochemical detection of antibiotics, demonstrating its compatibility with polymerization processes. uantwerpen.be

| Derivative | Reagent for Synthesis | Application in Polymer Science |

| 2-Ethoxy-1-naphthoyl chloride | Thionyl chloride | Polymer Initiator |

| Nafcillin (contains 2-ethoxy-1-naphthyl group) | Not applicable | Structural motif for molecularly imprinted polymers |

Components in Dye and Pigment Production

Naphthoic acid derivatives are foundational intermediates in the synthesis of a wide range of dyes and pigments, particularly azo compounds. google.com The core structure of this compound makes it a useful intermediate for creating specific colorants. nih.gov Related compounds, such as 3-hydroxy-2-naphthoic acid, are critical precursors for producing anilides like Naphthol AS. google.com These anilides readily react with diazonium salts in azo coupling reactions to form deeply colored and stable pigments. google.com The structural characteristics of naphthoic acid derivatives contribute to the color stability and resistance of the final pigments. bpsynergies.comCurrent time information in Bangalore, IN.

Applications in Optoelectronic Materials

The rigid, planar structure of the naphthalene core is advantageous for applications in optoelectronics, where ordered molecular packing can facilitate charge transport. Derivatives of naphthoic acid are explored for their use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). animalnexus.com.pk Phenyl 1-hydroxy-2-naphthoate, a related ester, is known as a liquid crystal intermediate. science.gov Specifically, this compound is listed as a material for use in OLEDs and as a component in the charge transport layer of electrophotographic photoreceptors, which are crucial for devices like laser printers. animalnexus.com.pkambeed.com The design of alkoxy-bridged organic molecules is an active area of research for creating materials with desirable optoelectronic properties for applications such as organic solar cells. rsc.org

Catalytic Applications of this compound and its Derivatives

The functional groups on this compound allow it and its derivatives to participate in catalytic processes, either as ligands that coordinate with metal centers or as organocatalysts themselves.

Ligand Design in Transition-Metal Catalysis

The carboxylate group of this compound is an effective coordinating group for metal ions, making it a suitable ligand for creating transition-metal complexes and metal-organic frameworks (MOFs). Naphthoic acids are used as organic linkers in MOFs, which are porous crystalline materials with significant applications in gas storage and catalysis. For instance, zirconium-based MOFs constructed with naphthoic acid derivatives exhibit high stability and have been explored for photocatalysis. Copper-based MOFs incorporating 2-naphthoic acid have demonstrated catalytic activity in oxidative coupling reactions. chemrxiv.org Furthermore, palladium complexes are used to catalyze reactions on the naphthoic acid skeleton itself, such as in the synthesis of benzanthrones, which are fluorescent polycyclic scaffolds. researchgate.net

| Metal | Ligand Type / MOF | Catalytic Application |

| Zirconium (Zr) | Naphthoic acid derivative | Photocatalysis (e.g., aerobic sulfoxidation) |

| Copper (Cu) | 2-Naphthoic acid | Oxidative coupling reactions |

| Palladium (Pd) | Not applicable (catalyst for reaction on substrate) | C8-arylation/intramolecular Friedel-Crafts acylation of 1-naphthoic acids |

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, and naphthoic acid derivatives have emerged as effective catalysts or co-catalysts in this field. In one study, α-hydroxynaphthoic acid was used as an acid additive in an organocatalytic aza-Michael addition, leading to the efficient and enantioselective synthesis of C2-spiroindoline systems. chemrxiv.org The study suggested the naphthoic acid derivative helps stabilize key reaction intermediates through hydrogen bonding and π-stacking interactions. chemrxiv.org In another example, the closely related 2-hydroxy-1-naphthoic acid was used as a substrate in an organocatalytic asymmetric chlorinative dearomatization reaction, a process that creates chiral naphthalenones with high enantioselectivity. nih.gov These findings highlight the potential of the naphthoic acid scaffold in designing new organocatalytic systems. chemrxiv.orgacs.org

Medicinal Chemistry and Biological Research Applications of 2 Ethoxy 1 Naphthoic Acid

A Key Building Block: The Role of 2-Ethoxy-1-naphthoic acid as a Precursor in Pharmaceutical Synthesis

This compound has established its importance as a versatile intermediate in the creation of complex pharmaceutical compounds. Its unique chemical structure provides a scaffold for the development of various drugs, most notably in the field of antibiotics and cannabinoid receptor research.

The Foundation for Semisynthetic Antibiotics: An Intermediate for Nafcillin Sodium

One of the most critical applications of this compound is its role as a key intermediate in the synthesis of Nafcillin sodium, a semisynthetic penicillin antibiotic. semanticscholar.orggoogle.com Nafcillin is particularly effective against penicillinase-producing staphylococci, which are resistant to many other forms of penicillin.

The synthesis process involves the conversion of this compound into its more reactive form, 2-ethoxy-1-naphthoyl chloride. semanticscholar.org This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride. The resulting 2-ethoxy-1-naphthoyl chloride is then acylated with 6-aminopenicillanic acid (6-APA), the core structural component of penicillin, to form nafcillin. semanticscholar.org This reaction underscores the indispensable role of this compound in the production of this vital antibiotic. google.com

The purity of the final Nafcillin sodium product is highly dependent on the quality of the precursors, including this compound. Impurities in the starting material, such as 2-methoxy-1-naphthoyl chloride, can lead to the formation of structural isomers of Nafcillin, highlighting the need for stringent quality control in the synthesis process. semanticscholar.org

A Scaffold for Neurological Research: Synthesis of Cannabinoid Receptor Ligands

Beyond its use in antibiotics, derivatives of naphthoic acid, including those related to this compound, are being explored in the synthesis of ligands for cannabinoid receptors. nih.gov The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in regulating a variety of physiological processes. nih.gov

The development of selective ligands for these receptors is a significant area of research for treating various conditions. While the direct synthesis of cannabinoid ligands from this compound is not extensively documented in the provided results, the general class of naphthoic acid derivatives has been utilized in creating compounds that interact with these receptors. For instance, studies have focused on designing and synthesizing GPR55 agonists, a receptor with similarities to cannabinoid receptors, using naphthoic acid derivatives as a starting point. nih.gov This suggests the potential for this compound and its analogues to serve as scaffolds in the development of novel therapeutics targeting the endocannabinoid system.

Exploring Inherent Therapeutic Properties: Investigation of Pharmacological Activities

In addition to its role as a synthetic precursor, this compound and its derivatives have been investigated for their own pharmacological activities. Research has indicated potential anti-inflammatory, analgesic, and antioxidant properties, suggesting a broader therapeutic utility for this class of compounds.

Combating Inflammation: Anti-inflammatory Properties

Several studies have pointed towards the anti-inflammatory potential of naphthoic acid derivatives. guidechem.com The mechanism of action is believed to involve the inhibition of prostaglandin (B15479496) production, which are key mediators of inflammation and pain. guidechem.com While direct studies on the anti-inflammatory effects of this compound are not detailed, related compounds have shown the ability to modulate inflammatory pathways. This suggests that this compound could serve as a lead compound for the development of new anti-inflammatory drugs.

Alleviating Pain: Analgesic Properties

The analgesic, or pain-relieving, properties of this compound are closely linked to its anti-inflammatory activity. guidechem.com By inhibiting the production of prostaglandins, which also sensitize nerve endings to painful stimuli, this compound may help to reduce pain. guidechem.com This dual action makes it an interesting candidate for further investigation in the management of pain associated with inflammatory conditions.

Fighting Oxidative Stress: Antioxidant Activity

Research has also explored the antioxidant potential of naphthoic acid derivatives. Antioxidants are crucial for protecting cells from damage caused by free radicals, which are unstable molecules that contribute to aging and various diseases. Studies on related naphthol compounds have shown that their antioxidant activity can be influenced by their chemical structure. nih.gov The antioxidant properties of this compound itself have been a subject of interest in research, particularly in understanding its behavior in different solvent systems. researcher.life This line of inquiry could lead to the development of novel antioxidants based on the this compound scaffold.

Antimicrobial Activity

Derivatives of this compound have demonstrated noteworthy antimicrobial properties. Research has shown that naphthoyl derivatives can exhibit significant antibacterial effects against a variety of pathogens, including those that have developed resistance to common antibiotics. The structural characteristics of these compounds play a crucial role in their ability to disrupt bacterial cell membranes, which is a key aspect of their antimicrobial efficacy.

Studies involving polymers derived from naphthoic acid have highlighted their potent antibacterial activity against several multi-drug resistant gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov These facial amphiphilic bicyclic naphthoic acid derivatives, when incorporated into polymer chains, have shown the ability to eradicate established biofilms and eliminate metabolically inactive, dormant cells. nih.gov The mechanism behind this powerful antimicrobial action is believed to be the disruption of the bacterial membrane. nih.gov

A specific study evaluated the antimicrobial effects of this compound against pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The findings revealed significant inhibitory effects, with minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics, suggesting its potential as a lead compound for the development of new antimicrobial agents. Furthermore, in vitro studies have assessed the efficacy of naphthalene (B1677914) hybrids derived from its precursor, 2-ethoxy-1-naphthoyl chloride, against Mycobacterium tuberculosis, with some derivatives showing strong antibacterial activity.

Below is a table summarizing the antimicrobial activity of related compounds:

Table 1: Antimicrobial Activity of Naphthoic Acid Derivatives| Organism | Compound Type | Observed Effect |

| Escherichia coli | This compound | Significant inhibitory effects |

| Staphylococcus aureus | This compound | Significant inhibitory effects |

| Multi-drug resistant gram-negative bacteria | Naphthoic acid-based polymers | Potent antibacterial activity nih.gov |

| Mycobacterium tuberculosis | Naphthalene hybrids | Strong antibacterial activity |

Potential Anticancer Properties

Naphthalene derivatives, including those synthesized from precursors of this compound, have shown promise as potential anticancer agents. Research indicates that these compounds exhibit significant antitumor properties. Specifically, compounds synthesized from 2-ethoxy-1-naphthoyl chloride have been tested for their effectiveness against various cancer cell lines and have demonstrated promising results.

The underlying mechanism for these anticancer properties is an area of active investigation. It is believed that the structure of these naphthalene derivatives allows them to interact with biological targets involved in cell proliferation and survival. For instance, some retinoids, which share structural similarities, are known to trigger cell differentiation, cell cycle arrest, and apoptosis by interacting with retinoic acid receptors (RARs). bham.ac.uk The cellular response to such compounds can be complex, involving the activation of different sets of target genes that can lead to opposing activities like cell survival or apoptosis, often regulated by the balance of intracellular proteins. bham.ac.uk

Further research into the specific molecular targets and pathways affected by this compound and its derivatives is necessary to fully understand and harness their potential as anticancer therapeutics.

Melanin (B1238610) Production Inhibition for Skin Lightening

This compound is utilized in the cosmetics industry for its skin lightening and brightening effects. guidechem.com The mechanism of action in this application is attributed to its ability to inhibit the production of melanin, the pigment responsible for skin coloration. guidechem.com By interfering with the biochemical pathways that lead to melanin synthesis, this compound can help in reducing hyperpigmentation and achieving a more even skin tone.

Mechanism of Action Studies in Biological Systems

The biological activities of this compound are rooted in its chemical structure, particularly the presence of the ethoxy and carboxylic acid groups on the naphthalene ring. These functional groups are crucial for its reactivity and how it binds to molecular targets within biological systems.

Interaction with Cellular Targets (e.g., Enzymes, Receptors)

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors, which in turn influences various biochemical pathways. The ethoxy group's longer alkyl chain enhances hydrophobic interactions, which can increase protein binding.

Research has shown that this compound can inhibit certain enzymes, leading to altered metabolic processes within cells. These findings suggest its potential to modulate biochemical pathways relevant to various disease states. In the context of cancer, related compounds are known to interact with nuclear receptors like retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs). bham.ac.uk The binding to these receptors can either activate or repress gene transcription, leading to cellular responses such as differentiation or apoptosis. bham.ac.uk

Prostaglandin Production Inhibition

This compound is recognized for its anti-inflammatory and analgesic properties, which are linked to its ability to inhibit the production of prostaglandins. guidechem.com Prostaglandins are lipid compounds that are synthesized in the body at sites of tissue damage or infection and are key mediators of pain and inflammation. By blocking their synthesis, this compound can help to alleviate these symptoms. guidechem.com This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also target the prostaglandin synthesis pathway. nih.gov

Biological Safety and Ecotoxicology (Excluding specific dosage/administration information)

Information regarding the comprehensive biological safety and ecotoxicology of this compound is limited. According to one safety data sheet, the product contains no substances which at their given concentration are considered to be hazardous to health. thermofisher.com It also states that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. thermofisher.com However, another source indicates it may cause skin, eye, and respiratory irritation. glentham.com

The partitioning behavior of ionizable organic chemicals like this compound is important for understanding their toxicokinetics and potential for bioaccumulation. acs.org Structural proteins, such as those in muscle, could be a significant sorption phase for such compounds due to their quantity in the body and their polar nature. acs.org Further research is needed to fully assess the environmental fate and potential ecological impact of this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes Utilizing Sustainable Chemistry Principles

Traditional synthesis of 2-ethoxy-1-naphthoic acid has often involved multi-step processes with operational challenges. Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies.

Recent developments have pointed toward greener approaches. One such method begins with 2-ethoxynaphthalene, which undergoes bromination followed by a Grignard reaction. This route is noted for its high yield (over 80%) and excellent product quality that may not require further recrystallization, aligning with the principles of clean production. google.com Another innovative, environmentally friendly method starts from 2-hydroxy-1-naphthaldehyde. google.com This process involves an initial reaction with absolute ethanol (B145695), followed by an oxidation step using hydrogen peroxide in an alkaline medium. google.com This approach is advantageous due to its simple process, minimal byproducts, and cost-effectiveness, making it suitable for industrial-scale production. google.com

Future research will likely focus on:

Catalyst Development: Exploring novel, recyclable catalysts to replace less environmentally friendly reagents like sodium bisulfate monohydrate. google.com

Solvent Selection: Investigating the use of green solvents or solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions.

Flow Chemistry: Adapting these greener batch processes to continuous flow systems to enhance safety, efficiency, and scalability.

Advanced Spectroscopic Characterization of Complex this compound Derivatives

The characterization of the parent compound, this compound, is well-established through techniques like HPLC, melting point determination, and elemental analysis. google.comsielc.com However, as more complex derivatives are synthesized for specific applications, the need for advanced spectroscopic techniques becomes paramount.

Future research will require a multi-faceted approach to fully elucidate the structures and properties of these new molecules. This includes:

Nuclear Magnetic Resonance (NMR): Employing multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign the complex proton and carbon skeletons of novel derivatives.

Mass Spectrometry (MS): Utilizing high-resolution mass spectrometry (HRMS) and techniques like tandem MS to confirm molecular formulas and probe fragmentation patterns, providing deep structural insights. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, offer another layer of characterization. uni.lu

Vibrational Spectroscopy: Using FT-IR and Raman spectroscopy to identify key functional groups and study intermolecular interactions, such as hydrogen bonding in solid-state structures.

Electronic Spectroscopy: Applying UV-Vis and fluorescence spectroscopy to understand the electronic transitions within the molecules, which is crucial for photoactive derivatives.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 217.08592 | 144.8 |

| [M+Na]+ | 239.06786 | 153.2 |

| [M-H]- | 215.07136 | 148.4 |

| [M+NH4]+ | 234.11246 | 164.0 |

| [M+K]+ | 255.04180 | 150.3 |

Data sourced from computational predictions. uni.lu

Exploration of this compound in Supramolecular Chemistry

The rigid naphthalene (B1677914) core combined with functional carboxylic acid and ethoxy groups makes this compound an excellent candidate for a building block (synthon) in supramolecular chemistry and crystal engineering.

Unexplored avenues in this domain include:

Co-crystals: The formation of co-crystals with other active pharmaceutical ingredients (APIs) could be investigated. This approach has been used with other naphthoic acids to improve the physicochemical properties, such as the dissolution and photostability, of other compounds. acs.org

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming novel MOFs with applications in gas storage, separation, or catalysis.

Bichromophoric Systems: Inspired by studies on similar structures, this compound could be covalently linked to other photo- or electro-active units to create supramolecular dyads. researchgate.net Such systems are designed to exhibit specific functions like Förster resonance energy transfer (FRET), where energy is transferred from one part of the molecule (the donor) to another (the acceptor). researchgate.net

Investigation of Photochemical Properties and Applications

The photochemical properties of this compound itself are not extensively documented, but related naphthoic acid structures show significant potential. Research on dyads containing a 6-hydroxy-2-naphthoic acid moiety has demonstrated efficient intramolecular energy transfer. researchgate.net

Future studies could focus on:

Intrinsic Photophysics: Characterizing the fluorescence quantum yields, phosphorescence, and excited-state lifetimes of this compound and its simple derivatives.

Photosensitization: Investigating whether derivatives of the compound can act as photosensitizers. This involves measuring key parameters like the singlet oxygen quantum yield, which is critical for potential applications in photodynamic therapy (PDT). researchgate.net

Photoisomerization Control: Exploring how the naphthoic acid moiety can influence or control the photochemical reactions, such as photoisomerization, of a linked chromophore. researchgate.net This could lead to the development of molecular switches or photosensitive materials.

Further Elucidation of Structure-Activity Relationships for Targeted Biological Applications

The biological activity of this compound is linked to its structure, and understanding these structure-activity relationships (SAR) is key to designing new therapeutic agents.

Initial research shows a clear SAR trend in how the length of the alkoxy chain at the 2-position affects protein binding. Replacing the ethoxy group with a smaller methoxy (B1213986) group reduces binding affinity to bovine serum albumin (BSA), while extending it to a propoxy group increases it, demonstrating a direct correlation between hydrophobicity and this specific interaction.

Future SAR studies should be more systematic and targeted:

Systematic Derivatization: Synthesizing a library of derivatives with modifications at various positions on the naphthalene ring.

Receptor-Specific Assays: Moving beyond general protein binding to test derivatives in specific, targeted bioassays, such as receptor binding assays or enzyme inhibition studies. For example, studies on other substituted naphthoic acids have successfully identified potent and selective ligands for retinoic acid receptors (RARs) by correlating binding affinity with transactivation assay results. acs.org

Computational Modeling: Using molecular docking and other computational tools to predict how structural changes will affect binding to specific biological targets, thereby guiding synthetic efforts toward more potent and selective compounds.

Table 2: Structure-Activity Relationship of 2-Alkoxy-1-naphthoic Acids and Protein Binding

| Compound | Substituent at Position 2 | logK(BSA/w) (Binding Affinity) |

|---|---|---|

| 2-Methoxy-1-naphthoic acid | Methoxy (–OCH₃) | 2.16 |

| This compound | Ethoxy (–OCH₂CH₃) | 2.66 |

| 2-Propoxy-1-naphthoic acid | Propoxy (–OCH₂CH₂CH₃) | ~2.96 - 3.26 |

Data sourced from comparative studies on protein binding.

Q & A

Basic: What are the primary synthetic routes for 2-Ethoxy-1-naphthoic acid, and how do reaction conditions influence yield?

Methodological Answer:

this compound (CAS 2224-00-2) is commonly synthesized via carboxylation of β-naphthol derivatives. One route involves reacting 1-naphthol with ethyl iodide under basic conditions to form the ethoxy intermediate, followed by carboxylation using CO₂ under high pressure (Kolbe-Schmitt reaction). Alternative methods include direct functionalization of pre-formed naphthoic acid derivatives. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) significantly impacts yield. For example, anhydrous conditions and metal catalysts (e.g., K₂CO₃) improve carboxylation efficiency .

Advanced: How can researchers resolve contradictions in experimental data related to this compound’s protein-binding affinity?

Methodological Answer:

Discrepancies in binding affinity data (e.g., logKBSA/w values) may arise from variations in experimental setups. For instance, Equilibrium Dialysis vs. Ultrafiltration can yield divergent results due to differences in protein-ligand equilibrium states. To resolve this:

Standardize buffer conditions (pH, ionic strength) to minimize nonspecific interactions.

Validate with orthogonal techniques : Compare fluorescence quenching assays with dialysis results.

Control for structural analogs : this compound shows higher BSA affinity (logKBSA/w = 2.66) than its methoxy analog (logKBSA/w = 2.16), likely due to enhanced hydrophobic interactions from the ethyl group .

Basic: What spectroscopic methods are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C1 and carboxylic acid at C2).

- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted 1-naphthol).

- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

- Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data to verify crystallinity .

Advanced: How does this compound serve as a template for designing fluorescent molecular probes targeting GPCRs?

Methodological Answer:

The naphthoic acid scaffold provides rigidity and π-stacking capacity for GPCR binding. In P2Y14 receptor antagonist design, derivatives like MRS4174 (Ki = 80 pM) were developed by conjugating Alexa Fluor 488 to the ethoxy-naphthoic acid core via click chemistry. Key steps:

Homology Modeling : Predict fluorophore attachment sites that preserve receptor affinity.

Chain Elongation : Introduce alkynyl/amino linkers for fluorophore coupling.

Flow Cytometry Validation : Quantify probe binding specificity using competitive inhibition assays .

Basic: What are the metabolic pathways involving this compound in microbial systems?

Methodological Answer:

While direct studies on this compound are limited, structurally related compounds (e.g., 2-hydroxy-1-naphthoic acid) undergo microbial degradation via meta-cleavage pathways . For example, Staphylococcus sp. PN/Y metabolizes phenanthrene-derived 2-hydroxy-1-naphthoic acid into salicylic acid via trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid. Ethoxy groups may alter enzyme specificity, requiring tailored in vitro assays with dioxygenases (e.g., catechol 2,3-oxygenase) to map degradation products .

Advanced: How can researchers optimize the stability of this compound in long-term storage for biochemical assays?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Solvent Choice : Use anhydrous DMSO or ethanol to avoid hydrolysis.

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., loss of ethoxy group).

- Lyophilization : For solid-state storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C1 ethoxy group’s susceptibility to nucleophilic attack).

- MD Simulations : Predict solvent effects (e.g., polar aprotic solvents enhance SN2 mechanisms).

- SAR Analysis : Compare with analogs (e.g., 2-propoxy derivatives) to correlate substituent size with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.